Cas no 2227718-44-5 (rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(2-(piperidin-1-yl)pyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a piperidine-substituted pyridine moiety. This compound is of interest in medicinal chemistry due to its structural rigidity and potential as a pharmacophore in drug discovery. The cyclopropane ring confers stereochemical stability, while the piperidine-pyridine scaffold may enhance binding affinity to biological targets. Its rac-(1R,2S) configuration allows for exploration of stereospecific interactions in enzyme or receptor studies. The compound’s synthetic versatility makes it a valuable intermediate for developing small-molecule modulators, particularly in CNS or oncology research. High purity and well-defined stereochemistry ensure reproducibility in preclinical applications.
rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine structure
2227718-44-5 structure
商品名:rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine
CAS番号:2227718-44-5
MF:C13H19N3
メガワット:217.310062646866
CID:6599360
PubChem ID:165852373

rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine
    • rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
    • 2227718-44-5
    • EN300-1784770
    • インチ: 1S/C13H19N3/c14-12-9-11(12)10-5-4-6-15-13(10)16-7-2-1-3-8-16/h4-6,11-12H,1-3,7-9,14H2/t11-,12+/m0/s1
    • InChIKey: JJJUUDZOCVHZER-NWDGAFQWSA-N
    • ほほえんだ: N[C@@H]1C[C@H]1C1=CC=CN=C1N1CCCCC1

計算された属性

  • せいみつぶんしりょう: 217.157897619g/mol
  • どういたいしつりょう: 217.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1784770-0.05g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
0.05g
$1261.0 2023-09-19
Enamine
EN300-1784770-0.5g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
0.5g
$1440.0 2023-09-19
Enamine
EN300-1784770-5.0g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
5g
$4349.0 2023-05-27
Enamine
EN300-1784770-10.0g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
10g
$6450.0 2023-05-27
Enamine
EN300-1784770-5g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
5g
$4349.0 2023-09-19
Enamine
EN300-1784770-0.1g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
0.1g
$1320.0 2023-09-19
Enamine
EN300-1784770-0.25g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
0.25g
$1381.0 2023-09-19
Enamine
EN300-1784770-1.0g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
1g
$1500.0 2023-05-27
Enamine
EN300-1784770-2.5g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
2.5g
$2940.0 2023-09-19
Enamine
EN300-1784770-10g
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
2227718-44-5
10g
$6450.0 2023-09-19

rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine 関連文献

rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amineに関する追加情報

Racemic (1R,2S)-2-(Piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine: A Comprehensive Overview

The compound with CAS No. 2227718-44-5, known as racemic (1R,2S)-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a cyclopropane ring, a pyridine moiety, and a piperidine group, which collectively contribute to its intriguing chemical properties and potential biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting various disease states.

The cyclopropane ring in this molecule is a key structural feature that imparts rigidity and strain, which can influence its reactivity and interactions with biological targets. The pyridine group introduces aromaticity and electron-withdrawing effects, enhancing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the piperidine moiety contributes to the molecule's lipophilicity and serves as a potential site for further functionalization. These structural elements make racemic (1R,2S)-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amino an attractive candidate for exploring its role in medicinal chemistry.

Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and asymmetric synthesis techniques, to construct the core structure of this molecule. These methods not only improve the yield and purity of the compound but also facilitate the exploration of its stereochemical properties. The stereochemistry of the compound is particularly important, as it can significantly influence its pharmacokinetic profile and biological activity.

From a pharmacological perspective, racemic (1R,2S)-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-amino has been investigated for its potential as a modulator of various biological targets. Preclinical studies have demonstrated its ability to interact with G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound proteins. These findings suggest that the compound may have applications in treating conditions such as pain, inflammation, and neurological disorders.

One area of particular interest is the compound's potential role in pain management. Recent research has shown that it exhibits potent analgesic effects in animal models of chronic pain without inducing tolerance or dependence. This property makes it a promising candidate for developing safer alternatives to conventional opioid-based analgesics.

In addition to its pharmacological applications, racemic (1R,2S)-2-(piperidin-1-yli)pyridin 3 ylcyclopropa-namino has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are currently investigating its ability to function as a semiconductor or light-emitting material in organic light-emitting diodes (OLEDs).

The synthesis and characterization of this compound have been made possible by advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools allow researchers to accurately determine the stereochemistry and conformational preferences of the molecule, which are critical for understanding its behavior in biological systems.

Looking ahead, there is significant potential for further research into racemic (1R,2S)-2-(pipiridine yli)pyridine 3 ylcyclopropa-namino. Future studies could focus on optimizing its pharmacokinetic properties or exploring novel therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential for unlocking the full potential of this versatile molecule.

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